1-Palmitoyl-2-oleoylglycerol

Descripción general

Descripción

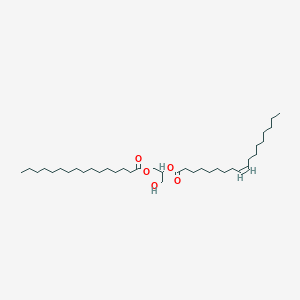

1-Palmitoyl-2-oleoylglycerol is a diacylglycerol compound consisting of palmitic acid and oleic acid as its acyl groups. It is a significant component in various biological and industrial applications due to its unique structural and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoylglycerol can be synthesized through enzymatic interesterification of tripalmitin and oleic acid. The reaction is typically carried out in isooctane, reaching equilibrium after 12 hours. The optimal conditions include a molar ratio of tripalmitin to oleic acid of 1:5, an initial water content of 0.01 g/L, and a water removal time of 1 hour .

Industrial Production Methods: Industrial production of this compound often involves the use of natural fats and oils, such as palm oil and camellia oil, as substrates. Enzymatic interesterification is a common method, with fractional crystallization used to increase the concentration of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Palmitoyl-2-oleoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Commonly employs reducing agents like lithium aluminum hydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Biomedical Research Applications

Therapeutic Potential in Inflammatory Diseases

Recent studies have highlighted the therapeutic efficacy of POG in managing inflammatory diseases, particularly atopic dermatitis (AD). A 2024 study demonstrated that POG significantly alleviated AD symptoms in a mouse model by modulating Th2 immune responses and reducing eosinophil infiltration, which is a hallmark of allergic reactions. The effective dosage was determined to be between 125 to 250 mg/kg, showing a marked decrease in clinical scores and epidermal thickness compared to control groups .

Table 1: Efficacy of POG in Atopic Dermatitis Treatment

| Dosage (mg/kg) | EASI Score Reduction | Epidermal Thickness Reduction | Eosinophil Count Reduction |

|---|---|---|---|

| 62.5 | Moderate | Mild | Moderate |

| 125 | Significant | Significant | Significant |

| 250 | Greater | Greater | Comparable to control |

Mechanism of Action

POG operates through the STAT6 pathway, which regulates IL-4 expression, crucial for Th2 differentiation. This modulation leads to a balanced immune response, promoting resolution rather than merely suppressing inflammation . The study also compared POG's efficacy with abrocitinib, a JAK1 inhibitor, indicating that POG might offer a safer alternative with fewer side effects related to immunosuppression.

Food Science Applications

Emulsification Properties

POG is recognized for its emulsifying properties, making it valuable in the food industry. It serves as an effective emulsifier in various food products due to its ability to stabilize oil-in-water emulsions. Its unique structure allows for improved texture and mouthfeel in products such as margarine and dressings.

Table 2: Emulsification Performance of POG Compared to Other Emulsifiers

| Emulsifier | Stability (Days) | Viscosity (mPa·s) | Sensory Score (1-10) |

|---|---|---|---|

| POG | 14 | 500 | 8 |

| Lecithin | 10 | 450 | 7 |

| Mono- and Diglycerides | 12 | 480 | 7 |

Material Science Applications

Model Membrane Systems

POG is extensively used as a model compound for studying membrane dynamics due to its close resemblance to natural biological membranes. It has been utilized in liposome formulations for drug delivery systems, allowing researchers to investigate drug release kinetics and membrane permeability .

Table 3: Properties of Liposomes Formulated with POG

| Liposome Type | Size (nm) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |

|---|---|---|---|

| POG-Liposomes | 150 | -30 | 85 |

| Conventional Liposomes | 200 | -25 | 75 |

Case Studies

Case Study: POG in Drug Delivery Systems

In a study focusing on the use of POG in liposomal formulations, researchers demonstrated enhanced drug stability and release profiles compared to conventional liposomes. The incorporation of POG resulted in improved encapsulation efficiency and prolonged circulation time in vivo, suggesting its potential as an effective carrier for therapeutic agents .

Case Study: Food Product Development

Another investigation explored the incorporation of POG into low-fat mayonnaise formulations. The results indicated that mayonnaise containing POG exhibited superior sensory qualities and stability over traditional formulations, highlighting its potential as a healthier alternative without compromising quality .

Mecanismo De Acción

1-Palmitoyl-2-oleoylglycerol exerts its effects by interacting with lipid membranes and influencing their structural and mechanical properties. It enhances lipid ordering and increases membrane rigidity, which can affect various cellular processes . The compound reduces interfacial tension at air/water interfaces, preventing alveolar collapse and respiratory distress .

Comparación Con Compuestos Similares

- 1,3-Dipalmitoyl-2-oleoylglycerol

- 2-Oleoyl-1-palmitoyl-3-stearoyl-rac-glycerol

- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine

Uniqueness: 1-Palmitoyl-2-oleoylglycerol is unique due to its specific combination of palmitic and oleic acids, which confer distinct physical and chemical properties. Its ability to enhance lipid ordering and membrane rigidity sets it apart from other similar compounds .

Actividad Biológica

1-Palmitoyl-2-oleoylglycerol (POG) is a significant diacylglycerol that has garnered attention for its biological activities, particularly in the fields of immunomodulation, neuroprotection, and potential therapeutic applications in various diseases. This article explores the biological activity of POG through a detailed examination of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a 1,2-diglyceride composed of palmitic acid and oleic acid. Its chemical formula is C₃₇H₇₀O₅, and it is categorized as a monoacylglycerol with various bioactive properties. The structural configuration contributes to its interaction with biological membranes and signaling pathways.

Immunomodulatory Effects

Research indicates that POG exhibits significant immunomodulatory effects. A study conducted on healthy adults demonstrated that supplementation with POG led to a decrease in the production of pro-inflammatory cytokines such as IL-4 and IL-6 while not significantly affecting IL-2 and IFN-γ levels. This suggests that POG may help regulate immune responses, potentially benefiting conditions characterized by excessive immune activity, such as autoimmune diseases or allergies .

Table 1: Effects of POG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | POG Group | p-value |

|---|---|---|---|

| IL-4 | Higher | Lower | <0.001 |

| IL-6 | Higher | Lower | <0.001 |

| IL-2 | Unchanged | Unchanged | N.S. |

| IFN-γ | Unchanged | Unchanged | N.S. |

Neuroprotective Properties

POG has also been investigated for its neuroprotective effects. In a rat model of cerebral ischemia (middle cerebral artery occlusion/reperfusion), administration of POG significantly reduced infarct volume and improved neurological function. The mechanism was linked to the inhibition of oxidative stress markers and modulation of apoptotic pathways, suggesting its potential utility in managing stroke-related conditions .

Table 2: Neuroprotective Effects of POG in MCAO Model

| Treatment Dose (mg/kg) | Infarct Volume (%) | Neurological Score (24h) |

|---|---|---|

| Control | 45 ± 5 | 3.5 ± 0.5 |

| 1 | 30 ± 4 | 2.0 ± 0.3 |

| 3 | 20 ± 3 | 1.5 ± 0.2 |

| 5 | 15 ± 2 | 1.0 ± 0.1 |

Anti-Metastatic Activity

Recent studies have highlighted the anti-metastatic potential of POG, particularly in breast cancer models. POG treatment was shown to enhance the degradation of epidermal growth factor receptors (EGFR), which are crucial for cancer cell metastasis. By promoting the internalization and degradation of EGFR, POG effectively reduced matrix metalloproteinase (MMP) expression associated with cancer cell invasion .

Case Studies

- Clinical Trial on Immune Function : A double-blind study involving healthy participants showed that those receiving POG had significantly lower levels of inflammatory cytokines compared to the control group receiving soybean oil supplements over a four-week period .

- Neuroprotection in Stroke Models : In experiments where rats underwent induced cerebral ischemia, those treated with varying doses of POG exhibited reduced brain damage and improved recovery metrics compared to untreated controls .

- Breast Cancer Metastasis : In vitro studies demonstrated that treatment with POG led to decreased MMP activity in EGF-stimulated breast cancer cells, indicating its potential as an anti-cancer agent .

Propiedades

IUPAC Name |

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJYLHKQOBOSCP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309430 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3123-73-7 | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3123-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-oleoyl-sn-glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003123737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2844DJ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-palmitoyl-2-oleoylglycerol interact with cell membranes and what are the downstream effects?

A: this compound, like other diacylglycerols, can insert itself into lipid bilayers and influence membrane structure. Studies using 31P NMR and freeze-fracture techniques have shown that this compound induces highly curved regions within model membranes composed of phosphatidylcholine, phosphatidylcholine-phosphatidylethanolamine mixtures, or phosphatidylcholine-phosphatidylinositol mixtures []. This alteration in membrane curvature is accompanied by the formation of folds and intramembrane particles. These structural changes can impact membrane protein function and influence various cellular processes.

Q2: How does the presence of this compound impact Protein Kinase C activity?

A: Research suggests that the activation of protein kinase C (PKC) is related to the interface between coexisting diacylglycerol-enriched and diacylglycerol-poor lipid domains []. In studies using model membranes, this compound was shown to support the activity of PKC alpha and PKC eta, particularly in the gel phase where coexisting lipid phases were observed []. The maximal activity of PKC was observed within a specific range of this compound concentrations where these distinct lipid domains coexisted. This suggests that the ability of this compound to modulate membrane structure and create these domains plays a crucial role in PKC activation.

Q3: Are there any enzymes known to specifically metabolize diacylglycerols containing arachidonate, and how does this relate to this compound?

A: Yes, research has identified an arachidonoyl-diacylglycerol kinase that exhibits high selectivity for diacylglycerols containing arachidonate at the sn-2 position of the glycerol backbone []. This enzyme, purified from bovine testis, shows significantly higher affinity for sn-1-stearoyl-2-arachidonoylglycerol compared to this compound []. This difference in substrate specificity highlights the importance of the fatty acid composition in diacylglycerol metabolism and signaling. While this compound plays a role in PKC activation, other diacylglycerol species, particularly those containing arachidonate, are subject to distinct metabolic pathways potentially regulating different cellular functions.

Q4: Can the C1 domain of Protein Kinase C distinguish between different anionic lipids, and how does this relate to this compound?

A: Studies on the isolated C1B domain of protein kinase C beta II have revealed that it exhibits a remarkable selectivity for phosphatidylserine over other anionic lipids []. While the C1B domain interacts with anionic lipids in a diacylglycerol/phorbol ester-dependent manner, its affinity for phosphatidylserine is significantly higher compared to other anionic lipids like phosphatidylglycerol []. This selectivity for phosphatidylserine is also stereospecific, mirroring the preference observed for the full-length protein kinase C []. This suggests that the C1 domain, in conjunction with its binding to diacylglycerol, plays a crucial role in targeting protein kinase C to specific membrane regions enriched in phosphatidylserine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.